molecular formula C13H11ClN2O3S B5634535 N-[4-(aminosulfonyl)phenyl]-4-chlorobenzamide

N-[4-(aminosulfonyl)phenyl]-4-chlorobenzamide

Cat. No. B5634535
M. Wt: 310.76 g/mol
InChI Key: CANLLCCTMYQFSE-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)phenyl]-4-chlorobenzamide is a chemical compound studied in various fields of chemistry and materials science. While the specific compound N-[4-(aminosulfonyl)phenyl]-4-chlorobenzamide isn't directly discussed in the literature, related compounds and their applications provide insights into its potential characteristics and uses.

Synthesis Analysis

  • Synthesis of similar compounds involves using precursors like succinyl chloride and substituted 4-amino-1-benzenesulphonamide. Polymers like Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) are synthesized through these methods (Padaki et al., 2013).

Molecular Structure Analysis

  • The molecular structures of related compounds, such as 1-[4-(2-Chloroethoxy)phenyl]-5-[4-(methylsulfonyl)phenyl]-1H-tetrazole, have been determined using X-ray crystallography, revealing the spatial arrangement and bonding patterns of atoms in the molecule (Al-Hourani et al., 2020).

Chemical Reactions and Properties

  • N-Phenylsulfonyl-N-o-chlorophenylmethacrylamide, a related compound, was found as a by-product in the synthesis of N-o-chlorophenylmethacrylamide, indicating potential for unexpected reactions and by-products in similar chemical processes (Shiraga et al., 1995).

Physical Properties Analysis

  • The study of similar compounds involves analyzing their hydrophilicity, molecular weight cutoff, and resistance in various pH ranges, which are critical for applications in membrane technologies and other fields (Padaki et al., 2013).

Chemical Properties Analysis

  • The chemical properties of related compounds, such as reactivity, stability, and interaction with other chemicals, are essential for understanding their potential applications and safety considerations. For instance, the stability of sulfonyl groups in sulfonated polyimides indicates their potential for high-temperature applications (Chen et al., 2006).

properties

IUPAC Name

4-chloro-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3S/c14-10-3-1-9(2-4-10)13(17)16-11-5-7-12(8-6-11)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANLLCCTMYQFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-sulfamoylphenyl)benzamide

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